molecular formula C27H49F3N6O10 B1353945 Deferoxamine 2,2,2-trifluoroacetate

Deferoxamine 2,2,2-trifluoroacetate

カタログ番号: B1353945
分子量: 674.7 g/mol
InChIキー: XHGNLWLRCGFOBJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Deferoxamine 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C27H49F3N6O10 and its molecular weight is 674.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Clinical Applications

  • Thalassemia Major : A study involving 59 patients demonstrated that early initiation of deferoxamine therapy significantly reduced complications associated with iron overload, such as diabetes mellitus and cardiac disease .
  • Sickle Cell Disease : Patients receiving chronic transfusions benefit from deferoxamine therapy to mitigate the risks associated with secondary hemochromatosis.

Aluminum Toxicity Management

Deferoxamine is also utilized in treating aluminum toxicity, particularly in patients undergoing dialysis. It binds to aluminum ions to form a soluble complex (aluminoxamine), which enhances the elimination of aluminum during dialysis treatments .

Neuroprotective Effects

Recent studies suggest that deferoxamine may have neuroprotective properties beyond its chelating capabilities:

  • In vitro studies indicate that deferoxamine can prevent oxidative damage in neuronal cells exposed to high iron concentrations, suggesting potential applications in neurodegenerative diseases characterized by iron accumulation .

Ferroptosis and Myocardial Ischemia

Research has indicated that deferoxamine may play a role in mitigating ferroptosis—a form of regulated cell death associated with iron overload—particularly in myocardial ischemia-reperfusion injury models . This highlights its potential as a therapeutic agent in cardiovascular diseases.

Cancer Research

The ability of deferoxamine to modulate iron levels is being investigated in cancer therapies. The chelation of iron can disrupt cellular processes that cancer cells exploit for growth and proliferation.

Case Studies and Research Findings

StudyObjectiveFindings
Evaluate efficacy in thalassemiaEarly use reduces complications; strong correlation between deferoxamine use and reduced body iron burden
Assess aluminum toxicity treatmentDeferoxamine effectively binds aluminum; improves outcomes in dialysis patients
Investigate neuroprotective effectsPrevents oxidative stress in neuronal cells; potential application in neurodegenerative diseases

特性

分子式

C27H49F3N6O10

分子量

674.7 g/mol

IUPAC名

N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C25H48N6O8.C2HF3O2/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;3-2(4,5)1(6)7/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);(H,6,7)

InChIキー

XHGNLWLRCGFOBJ-UHFFFAOYSA-N

正規SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.C(=O)(C(F)(F)F)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。